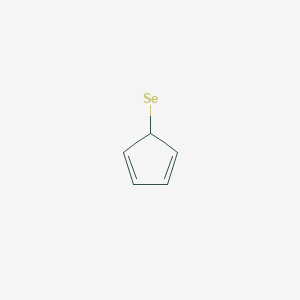

CID 11985624

Description

CID 11985624 is a unique chemical compound cataloged in PubChem, a critical database for chemical entities. Mass spectral data in and imply it is analyzed via collision-induced dissociation (CID) techniques, a common method for structural elucidation in mass spectrometry .

Properties

Molecular Formula |

C5H5Se |

|---|---|

Molecular Weight |

144.06 g/mol |

InChI |

InChI=1S/C5H5Se/c6-5-3-1-2-4-5/h1-5H |

InChI Key |

USFYUIBZIGMFND-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(C=C1)[Se] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CID 11985624 would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis platforms, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

CID 11985624 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: It can also undergo reduction reactions to yield reduced forms.

Substitution: Substitution reactions involving the replacement of functional groups are common for this compound.

Common Reagents and Conditions

The reactions of this compound typically involve common reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include a range of derivatives with modified chemical structures and properties.

Scientific Research Applications

CID 11985624 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

Industry: this compound is used in various industrial processes, including the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 11985624 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and safety profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Comparison of CID 11985624 and Analogues

†Inferred from mass spectral fragmentation patterns in and .

Key Structural Insights :

- Macrocyclic vs.

- Esterification Patterns : 3-O-Caffeoyl Betulin (CID 10153267) and this compound may both undergo esterification, as implied by fractionation and mass spectral data .

- Polar Functional Groups : Taurocholic acid (CID 6675) and this compound likely exhibit polar groups (e.g., hydroxyls), enabling similar chromatographic separation behaviors .

Functional and Analytical Comparisons

Table 2: Functional and Methodological Overlaps

Critical Observations :

- Mass Spectrometry Workflows: this compound and ginsenosides () both rely on LC-MS with CID for structural analysis, underscoring shared challenges in differentiating isomers .

- Bioactivity Gaps : Unlike Oscillatoxin D or betulin derivatives, this compound’s bioactivity remains uncharacterized in the provided evidence, highlighting a research gap.

- Industrial Relevance : Both this compound and taurocholic acid are processed via advanced separation techniques (e.g., vacuum distillation, chromatography), suggesting utility in purification workflows .

Limitations and Research Recommendations

- Structural Ambiguity : The absence of explicit structural data for this compound limits direct mechanistic comparisons. Future studies should prioritize X-ray crystallography or NMR characterization.

- Functional Studies : and emphasize the need for pharmacological profiling (e.g., IC₅₀, toxicity assays) to align this compound with well-studied analogues like betulin derivatives.

- Data Integration : Cross-referencing with platforms like ChEMBL or DrugBank could resolve ambiguities in this compound’s applications, as suggested by ’s emphasis on cheminformatics workflows.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.